Tert-butylzinc bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

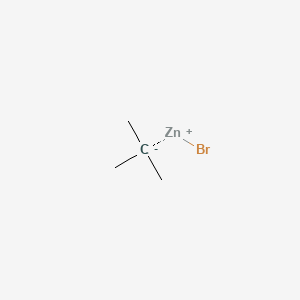

Tert-butylzinc bromide, also known as bromo(tert-butyl)zinc, is an organozinc compound with the molecular formula (CH₃)₃CZnBr. It is commonly used in organic synthesis, particularly in cross-coupling reactions. The compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in forming carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tert-butylzinc bromide can be synthesized by the reaction of tert-butyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:

(CH₃)₃CBr+Zn→(CH₃)₃CZnBr

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent purity, to ensure high yield and purity of the product. The compound is often packaged under an inert atmosphere to maintain its stability during storage and transportation .

Analyse Chemischer Reaktionen

Multicomponent Mannich Reactions

| Substrate Combination | Solvent | Additive | Yield | Comparison with Iodide Analog |

|---|---|---|---|---|

| Aromatic aldehyde + secondary amine | THF/2-MeTHF | LiCl | 16% | tert-Butylzinc iodide: 99% yield |

Key findings:

-

LiCl dependency : Stoichiometric LiCl enhances reactivity by stabilizing intermediates .

-

Reactivity hierarchy : Primary organozinc bromides outperform secondary/tertiary analogs in THF, contrasting with iodide-based systems where secondary reagents dominate .

-

Limitations : Fails with primary amines, aliphatic aldehydes, or secondary anilines .

Palladium-Catalyzed Cross-Couplings

tert-Butylzinc bromide enables Negishi couplings with fluorinated alkenes under Pd catalysis:

| Substrate | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| 1-Fluoro-1-bromostyrene (E/Z) | PdCl₂(dppb) | Benzene, 50°C | 3,3-Dimethyl-2-fluoro-1-phenyl-1-butene | 80% |

Mechanistic insights:

-

Stereoselectivity : Coupling proceeds via trans-selective alkylation with retention of configuration .

-

Side reactions : Competing isomerization or self-coupling occurs with secondary zinc reagents .

α-Arylation of Esters

This compound acts as a base in Pd-catalyzed α-arylation of ester enolates:

| Ester | Aryl Halide | Catalyst System | Yield |

|---|---|---|---|

| tert-Butyl acetate | Phenyl bromide | Pd(dba)₂ + P(t-Bu)₃ | 99% |

| tert-Butyl propionate | Bromobenzene | {[P(t-Bu)₃]PdBr}₂ | 99% |

Critical factors:

-

Ligand effects : Bulky phosphine ligands (e.g., P(t-Bu)₃) prevent undesired Negishi coupling byproducts .

-

Stoichiometry : Excess zinc enolate (5 equiv) drives reactions to completion .

Comparative Reactivity in Solvent Systems

This compound exhibits distinct reactivity profiles depending on the solvent:

| Solvent | Reaction Type | Key Observation |

|---|---|---|

| THF | Mannich reaction | Primary > secondary reactivity |

| Acetonitrile | Organozinc iodide reactions | Secondary > primary reactivity (reversed trend) |

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Cross-Coupling Reactions

- Tert-butylzinc bromide is primarily employed in palladium-catalyzed cross-coupling reactions, such as the Negishi reaction, to form carbon-carbon bonds. It reacts with various organic halides or triflates to construct complex molecules.

-

Synthesis of Zinc Enolates

- This compound can generate zinc enolates from esters, which are crucial intermediates in organic synthesis. This process is particularly useful for the α-arylation of esters.

-

Functionalized Organometallic Compounds

- The compound can be utilized to prepare functionalized organozinc species from corresponding bromides, enabling the synthesis of various organic compounds.

Case Study 1: Palladium-Catalyzed Reactions

In a study on the efficiency of this compound in palladium-catalyzed reactions, it was found that while tert-butylzinc iodide yielded high results (99%), this compound showed significantly lower yields (16%) in multicomponent reactions involving primary amines and aliphatic aldehydes . This highlights the importance of selecting appropriate organozinc reagents based on desired outcomes.

Case Study 2: Multicomponent Synthesis

Research demonstrated that this compound could be utilized in multicomponent reactions to synthesize α-branched amines effectively when paired with other reagents under optimized conditions . The study showcased how varying reaction parameters could influence yields and product selectivity.

Wirkmechanismus

The mechanism by which tert-butylzinc bromide exerts its effects in chemical reactions involves the transfer of the tert-butyl group to an electrophilic carbon atom in the presence of a catalyst. The zinc atom in the compound acts as a nucleophile, facilitating the formation of a new carbon-carbon bond. The reaction typically proceeds through a transition state where the zinc atom coordinates with the electrophile, followed by the transfer of the tert-butyl group .

Vergleich Mit ähnlichen Verbindungen

Butylzinc bromide: Similar in structure but with a butyl group instead of a tert-butyl group.

Phenylzinc bromide: Contains a phenyl group instead of a tert-butyl group.

Methylzinc chloride: Contains a methyl group and chloride instead of a tert-butyl group and bromide.

Uniqueness: Tert-butylzinc bromide is unique due to the presence of the bulky tert-butyl group, which can influence the steric and electronic properties of the compound. This makes it particularly useful in reactions where steric hindrance can play a role in selectivity and reactivity. The tert-butyl group can also provide stability to the intermediate species formed during reactions, making this compound a valuable reagent in organic synthesis .

Eigenschaften

CAS-Nummer |

7565-59-5 |

|---|---|

Molekularformel |

C4H9BrZn |

Molekulargewicht |

202.4 g/mol |

IUPAC-Name |

bromozinc(1+);2-methylpropane |

InChI |

InChI=1S/C4H9.BrH.Zn/c1-4(2)3;;/h1-3H3;1H;/q-1;;+2/p-1 |

InChI-Schlüssel |

HGPHQCSSTFBAML-UHFFFAOYSA-M |

SMILES |

C[C-](C)C.[Zn+]Br |

Kanonische SMILES |

C[C-](C)C.[Zn+]Br |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.